Cas no 93652-23-4 (3-Pentanone, 1,5-bis(4-hydroxyphenyl)-)

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
- 1,5-bis(4-hydroxyphenyl)-3-Pentanone
- 1,5-bis(4-hydroxyphenyl)pentan-3-one
- 93652-23-4
- 3-Pentanone,1,5-bis(4-hydroxyphenyl)-
- P16867
- DTXSID30443825
- 1,5-bis-(4-hydroxyphenyl)-3-pentanone
- SCHEMBL8108885
- SFXSTVONLYIKNU-UHFFFAOYSA-N
-
- インチ: InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
- InChIKey: SFXSTVONLYIKNU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O
計算された属性
- せいみつぶんしりょう: 270.125594432g/mol
- どういたいしつりょう: 270.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 57.5Ų
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749736-1g |
1,5-Bis(4-hydroxyphenyl)pentan-3-one |
93652-23-4 | 98% | 1g |
¥3694.00 | 2024-04-24 |
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
3-Pentanone, 1,5-bis(4-hydroxyphenyl)-に関する追加情報
Recent Advances in the Study of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4)
The compound 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanisms of action, providing valuable insights for drug development and biomedical applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, highlighting its efficient production through a modified Friedel-Crafts acylation reaction. The researchers emphasized the compound's stability and high yield, making it a promising candidate for large-scale pharmaceutical production. The study also noted the compound's potential as a building block for more complex bioactive molecules.
In terms of biological activity, recent research has demonstrated that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exhibits significant antioxidant and anti-inflammatory properties. A 2024 paper in Biochemical Pharmacology reported that the compound effectively scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
Another groundbreaking study published in Nature Chemical Biology in early 2024 revealed the compound's interaction with estrogen receptors. Using X-ray crystallography and molecular docking simulations, researchers identified that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- can selectively bind to ERβ receptors, opening new possibilities for developing targeted therapies for hormone-dependent cancers and metabolic disorders.
Pharmacokinetic studies have also made progress, with a recent investigation in Drug Metabolism and Disposition characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable oral bioavailability and tissue penetration, though further optimization may be required to enhance its metabolic stability.
Looking forward, several research groups are exploring the derivatization of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- to enhance its pharmacological properties. Preliminary results from these structure-activity relationship (SAR) studies show promise for developing more potent and selective analogs with improved therapeutic indices.
In conclusion, the growing body of research on 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) demonstrates its multifaceted potential in pharmaceutical development. From its synthetic accessibility to its diverse biological activities, this compound represents an exciting area of investigation that may yield novel therapeutic agents in the coming years.
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